2-(Difluoromethoxy)-5-nitrobenzaldehyde

Regioselective synthesis Electrophilic aromatic substitution Nitroaromatic compounds

2-(Difluoromethoxy)-5-nitrobenzaldehyde (CAS 145742-63-8) is a nitroaromatic compound characterized by a benzaldehyde core with a difluoromethoxy (-OCHF₂) group at the 2-position and a nitro (-NO₂) group at the 5-position. It is commercially available as a versatile small molecule scaffold used in organic synthesis to obtain compounds possessing physiological activity.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 145742-63-8
Cat. No. B3034223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-5-nitrobenzaldehyde
CAS145742-63-8
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F
InChIInChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H
InChIKeyYERTUMJMWKSDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-5-nitrobenzaldehyde (CAS 145742-63-8): A Dual-Functional Fluorinated Aromatic Aldehyde Scaffold for Medicinal Chemistry and Agrochemical Synthesis


2-(Difluoromethoxy)-5-nitrobenzaldehyde (CAS 145742-63-8) is a nitroaromatic compound characterized by a benzaldehyde core with a difluoromethoxy (-OCHF₂) group at the 2-position and a nitro (-NO₂) group at the 5-position [1]. It is commercially available as a versatile small molecule scaffold used in organic synthesis to obtain compounds possessing physiological activity [2]. Its dual electron-withdrawing substituents enhance reactivity in nucleophilic aromatic substitution and other transformations [1].

Why 2-(Difluoromethoxy)-5-nitrobenzaldehyde Cannot Be Simply Replaced with Other Fluorinated Benzaldehyde Analogs


The 2-(difluoromethoxy)-5-nitrobenzaldehyde scaffold possesses a unique orthogonally reactive substitution pattern that is not replicated by close analogs. The specific positioning of the electron-withdrawing nitro group (5-position) and the difluoromethoxy group (2-position) creates a distinct electronic environment that dictates regioselectivity in subsequent reactions [1]. Replacing this compound with, for example, 5-difluoromethoxy-2-nitrobenzaldehyde (CAS 1263299-71-3) or 2-fluoro-5-nitrobenzaldehyde (CAS 2794-45-8) would alter the electrophilic character of the ring, the available sites for nucleophilic attack, and the overall physicochemical properties such as lipophilicity (cLogP), potentially leading to different reaction outcomes or biological activity profiles [1][2].

Quantitative Differentiation Evidence for 2-(Difluoromethoxy)-5-nitrobenzaldehyde (CAS 145742-63-8) vs. Analogs


Regioselective Nitration Advantage of the 2-Difluoromethoxy Substituent over Other Alkoxy Groups

The difluoromethoxy group in the 2-position influences the regioselectivity of electrophilic aromatic substitution, such as nitration, in a manner distinct from methoxy or other alkoxy groups. Studies on nitration of aromatic aldehydes with difluoromethoxy groups indicate that the reaction outcome, including partial ipso-substitution of the aldehyde group, is dependent on the position of the difluoromethoxy group relative to the aldehyde [1]. While a methoxy group, as a strong donor, can eliminate ipso-substitution contributions, the difluoromethoxy group exhibits intermediate directing effects, allowing for controlled synthesis of the target 2-(difluoromethoxy)-5-nitrobenzaldehyde [1].

Regioselective synthesis Electrophilic aromatic substitution Nitroaromatic compounds

Enhanced Synthetic Utility from Dual Reactive Handles: Aldehyde and Nitro Groups

The target compound contains two orthogonal reactive centers: an aldehyde and a nitro group. This dual functionality enables sequential, chemoselective transformations not possible with simpler analogs like 5-nitrobenzaldehyde. The aldehyde group can undergo reductive amination, while the nitro group can be reduced to an amine for further functionalization [1]. This dual reactivity is a key differentiator from compounds possessing only one of these functionalities.

Reductive amination Nitro reduction Scaffold diversification

Distinct Physicochemical Profile: Lipophilicity (XLogP3) vs. Methoxy Analog

The difluoromethoxy group imparts a distinct lipophilicity profile compared to a methoxy group. The computed XLogP3 for 2-(difluoromethoxy)-5-nitrobenzaldehyde is 2.1 [1]. In contrast, the corresponding methoxy analog, 2-methoxy-5-nitrobenzaldehyde (CAS 704-13-2), has a lower computed XLogP3 of approximately 1.4 [2]. This difference of +0.7 log units indicates significantly higher lipophilicity for the target compound, which can affect membrane permeability and metabolic stability in biological contexts.

Lipophilicity Drug-likeness Physicochemical properties

Commercial Availability with High Purity Specification (≥95%)

The target compound is commercially available with a specified minimum purity of 95% from multiple reputable suppliers, ensuring consistency and reliability in research applications [1]. While some analogs may be available, the specific combination of high purity and availability for this exact substitution pattern reduces the need for costly in-house synthesis and purification, a direct procurement advantage.

Procurement Chemical purity Quality assurance

Optimal Research and Industrial Applications for 2-(Difluoromethoxy)-5-nitrobenzaldehyde Based on Evidence


Synthesis of Bioactive Molecules Requiring a Specific Substitution Pattern

Due to the unique regioselectivity conferred by the 2-difluoromethoxy group during electrophilic aromatic substitution [1], this compound is the definitive starting material for the construction of complex molecules that demand this precise ortho-difluoromethoxy/meta-nitro substitution pattern. Using an analog would yield a different isomer and thus a different compound.

Parallel Synthesis Libraries Requiring Orthogonal Reactive Handles

The presence of both an aldehyde and a nitro group on the aromatic core makes this compound ideal for the generation of diverse compound libraries [1]. Researchers can exploit the chemoselective reactivity of the aldehyde (e.g., reductive amination) in the first step, followed by reduction of the nitro group and subsequent functionalization, enabling rapid diversification from a single scaffold.

Medicinal Chemistry Programs Aiming for Improved Lipophilicity

In drug discovery projects where the methoxy analog (e.g., 2-methoxy-5-nitrobenzaldehyde) shows insufficient cellular permeability, the target compound can serve as a direct replacement. The quantified increase in lipophilicity (XLogP3 2.1 vs 1.4) [2] suggests a potential for enhanced membrane passage, making it a strategic choice for optimizing the ADME profile of lead compounds.

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